5-(Benzyloxy)-4-bromo-2-nitroaniline
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Overview
Description
“5-(Benzyloxy)-4-bromo-2-nitroaniline” likely refers to an organic compound containing a benzyl ether group (benzyloxy), a bromine atom, a nitro group, and an aniline group. These functional groups suggest that the compound could be used in various organic synthesis reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzyloxy compounds are often synthesized by reacting the corresponding alcohol with benzyl chloride . The bromo and nitro groups can be introduced using appropriate reagents and conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the benzyloxy, bromo, nitro, and aniline groups on the benzene ring. The exact structure would depend on the specific synthesis process .Chemical Reactions Analysis
This compound could potentially participate in various organic reactions. For example, the bromine atom could be replaced in a nucleophilic substitution reaction, or the nitro group could be reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents .Scientific Research Applications
Synthesis and Chemical Reactions
5-(Benzyloxy)-4-bromo-2-nitroaniline serves as a precursor in various chemical syntheses and reactions, highlighting its versatility in organic chemistry. For instance, it is used in the synthesis of aliphatic compounds with 1,5-syn-related methyl groups through reactions with aldehydes mediated by Bi(0), demonstrating useful levels of 1,5-stereocontrol favoring 1,5-anti-(E)-isomers. This showcases its role in the preparation of complex organic molecules with specific stereochemical configurations (Donnelly, Thomas, & Fielding, 2004).
Antimicrobial and Anti-tubercular Activities
Derivatives of 5-(Benzyloxy)-4-bromo-2-nitroaniline, such as 2-styryl benzimidazoles, have been synthesized and evaluated for their in vitro antimicrobial and anti-tubercular activity. Screening against various bacterial strains and fungal strains has shown that certain compounds possess significant anti-tubercular activity and are effective against a panel of microorganisms, indicating the potential for developing new antimicrobial agents (Shingalapur, Hosamani, & Keri, 2009).
Spectroscopic Analysis and Molecular Interactions
Spectroscopic analysis of 4-benzyloxy-2-nitroaniline, a closely related compound, provides insight into its intra-molecular charge transfer interactions. Studies using various spectroscopic techniques, including FTIR, FT-Raman, and NMR, have explored the electronic structure and confirmed the existence of hydrogen bonds within the molecule. Such analyses are crucial for understanding the fundamental properties and reactivity of these compounds, potentially guiding their application in various scientific fields (Dhas, Joe, Roy, & Balachandran, 2015).
Pharmaceutical Research
In the realm of pharmaceutical research, 5-(Benzyloxy)-4-bromo-2-nitroaniline derivatives are investigated for their biological activities. For instance, benzimidazole derivatives synthesized from similar nitroaniline compounds have shown promising antioxidant activities. These studies underscore the potential of 5-(Benzyloxy)-4-bromo-2-nitroaniline and its derivatives in the development of new drugs with antioxidant properties (Archie, Das, Hossain, Kumar, & Rouf, 2016).
Material Science Applications
The structural and electronic properties of 5-(Benzyloxy)-4-bromo-2-nitroaniline derivatives also find applications in material science. For example, lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid have been synthesized to study the influence of substituents on luminescent properties. Such research demonstrates the utility of these compounds in the development of new materials with specific optical properties, contributing to advancements in fields such as optoelectronics and sensing technologies (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-nitro-5-phenylmethoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3/c14-10-6-12(16(17)18)11(15)7-13(10)19-8-9-4-2-1-3-5-9/h1-7H,8,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOWGMXDNNTWKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681497 |
Source
|
Record name | 5-(Benzyloxy)-4-bromo-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1255574-69-6 |
Source
|
Record name | 5-(Benzyloxy)-4-bromo-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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